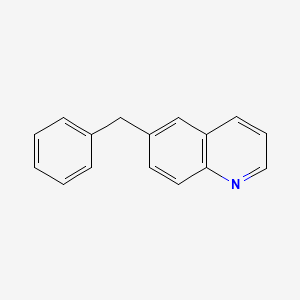

6-Benzylquinoline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

54884-99-0 |

|---|---|

分子式 |

C16H13N |

分子量 |

219.28 g/mol |

IUPAC名 |

6-benzylquinoline |

InChI |

InChI=1S/C16H13N/c1-2-5-13(6-3-1)11-14-8-9-16-15(12-14)7-4-10-17-16/h1-10,12H,11H2 |

InChIキー |

GMGJJCVVIGBOAJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)N=CC=C3 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 6 Benzylquinoline and Analogues

Strategic Approaches in 6-Benzylquinoline Synthesis

The synthesis of this compound and its analogues can be broadly categorized into conventional multistep approaches and more modern transition metal-catalyzed or metal-free strategies. Each approach offers distinct advantages depending on the desired substitution pattern and scale of synthesis.

Conventional Multistep Synthetic Routes to the this compound Core

Historically, the synthesis of quinolines has relied on well-established named reactions, many of which are still relevant for accessing specific substitution patterns. While not always the most efficient for complex targets, these methods provide a foundational understanding of quinoline (B57606) ring formation.

The Skraup synthesis is a classic method involving the reaction of an aromatic amine (like aniline) with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent (e.g., nitrobenzene) uop.edu.pkiipseries.orgorganicreactions.org. This method is effective for producing quinolines unsubstituted in the pyridine (B92270) ring but can suffer from harsh conditions and violent exothermic reactions, often requiring additives to moderate the process orgsyn.org. Modifications have been introduced, such as using microwave irradiation or ionic liquids, to improve efficiency and yield mdpi.com.

The Doebner-von Miller reaction , a variation of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the introduction of substituents at the 2- and 4-positions of the quinoline ring iipseries.orgwikipedia.orgnih.govsynarchive.com. This reaction is also acid-catalyzed and can be prone to polymerization of the carbonyl substrate, leading to lower yields. Strategies to mitigate this include using biphasic reaction media or heterogeneous catalysts like Ag(I)-exchanged Montmorillonite K10, which can improve yields and allow for catalyst recyclability clockss.org.

The Friedländer synthesis involves the condensation of an ortho-aminobenzaldehyde with a compound containing an active methylene (B1212753) group adjacent to a carbonyl. This method is versatile for generating quinolines with various substitution patterns and can be improved by using ionic liquids as catalysts or solvents, promoting greener reaction conditions mdpi.com.

While these conventional methods are foundational, they often require multiple steps, harsh reagents, and can produce significant byproducts, prompting the development of more advanced catalytic strategies.

Transition Metal-Catalyzed Cross-Coupling and Cyclization Strategies

Transition metal catalysis has revolutionized organic synthesis, offering highly selective and efficient pathways for C-C and C-heteroatom bond formation, which are crucial for constructing complex molecules like this compound.

Palladium catalysis is widely employed for cross-coupling reactions that can be adapted for quinoline synthesis. For instance, Suzuki-Miyaura coupling can be used to introduce aryl or benzyl (B1604629) groups onto a pre-functionalized quinoline core (e.g., a haloquinoline) researchgate.net. Similarly, Heck reactions can be utilized for C-C bond formation by coupling vinyl or aryl halides with alkenes. Buchwald-Hartwig amination, another palladium-catalyzed reaction, is effective for forming C-N bonds, which can be incorporated into quinoline synthesis pathways or for functionalizing existing quinoline structures mdpi.com.

A study demonstrated the synthesis of this compound (BQ) using a nickel-catalyzed electrochemical C(sp²)-C(sp³) cross-coupling reaction, where 6-bromoquinoline (B19933) was coupled with potassium benzyltrifluoroborate, yielding this compound in 64% yield amazonaws.com. This highlights the utility of cross-coupling for directly installing the benzyl moiety onto the quinoline core.

Rhodium catalysis has emerged as a powerful tool for C-H functionalization, enabling direct bond formation without pre-functionalization of substrates. Rhodium-catalyzed enantioselective C-H arylation offers a pathway to chiral molecules by directly coupling C-H bonds with aryl halides or other electrophiles snnu.edu.cn. While specific examples of rhodium-catalyzed enantioselective benzylic C(sp³)-H arylation directly applied to this compound synthesis were not explicitly detailed in the search results, the broader application of rhodium in C-H activation and annulation strategies for quinoline synthesis is evident nih.govescholarship.orgnih.gov. For example, rhodium-catalyzed C-H activation/annulation of 1-aryl isoquinoline (B145761) derivatives with alkynes has been reported nih.gov. This methodology, if adapted to suitable precursors, could potentially be used to construct the benzylquinoline framework with control over stereochemistry.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as the "click reaction," is a highly efficient and regioselective method for forming 1,2,3-triazole rings researchgate.nettubitak.gov.trresearchgate.netresearchgate.net. While CuAAC is primarily used to create triazole linkages, it plays a significant role in the synthesis of quinoline derivatives when these moieties are incorporated into the molecular design. For instance, quinoline-based molecules functionalized with azide (B81097) or alkyne groups can be reacted via CuAAC to yield quinoline-triazole conjugates, which are explored for various biological activities researchgate.nettubitak.gov.trresearchgate.netresearchgate.net. This strategy is valuable for creating complex molecular architectures where the quinoline and triazole units are linked, rather than directly forming the benzylquinoline core itself.

Organocatalytic and Metal-Free Synthetic Protocols for Quinolines

The drive towards greener and more sustainable chemistry has spurred the development of organocatalytic and metal-free synthetic methods. These approaches avoid the use of potentially toxic and expensive transition metals, offering milder reaction conditions and often simpler work-up procedures.

Organocatalysis utilizes small organic molecules as catalysts to promote chemical transformations. Various organocatalytic strategies have been developed for quinoline synthesis, including the use of Brønsted acids, Lewis bases, and other organic scaffolds internationaljournalcorner.comunibo.itresearchgate.netrsc.org. For example, imidazole (B134444) has been used as an organocatalyst in water for a one-pot four-component synthesis of polysubstituted quinolines from aldehydes, dimedone, malononitrile, and anilines internationaljournalcorner.com. Chiral phosphoric acids have also been employed for enantioselective quinoline synthesis via reactions like the Povarov reaction followed by oxidative aromatization nih.govunibo.it.

Metal-free protocols also encompass reactions mediated by iodine, or entirely catalyst-free processes under specific conditions. For instance, organo-iodine catalyzed C(sp²)-H amination has been used for the synthesis of 2-quinolones chemrxiv.org. A review highlights recent advances in metal-free processes, including modifications to established methods like the Skraup synthesis using microwave irradiation or ionic liquids mdpi.comnih.gov. These metal-free approaches are crucial for developing sustainable synthetic routes to quinoline derivatives.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integrated into organic synthesis to minimize environmental impact. This involves reducing solvent usage, employing atom-economical reactions, and utilizing energy-efficient processes.

Mechanochemical Synthesis (Ball Milling Techniques)

Mechanochemical synthesis, particularly employing ball milling, represents a potent green chemistry approach by enabling solvent-free or reduced-solvent reactions. This technique utilizes mechanical energy from grinding media to induce chemical transformations, offering advantages such as reduced waste generation, lower energy consumption, and often shorter reaction times compared to conventional solution-based methods beilstein-journals.orgmdpi.comnih.govretsch.comirb.hr. While direct examples of mechanochemical synthesis specifically for this compound are not extensively documented in the provided search results, the broader application of ball milling to heterocyclic synthesis, including quinoline derivatives, demonstrates its potential mdpi.com. Mechanochemical methods can facilitate intimate mixing of solid reactants, create fresh reactive surfaces, and overcome diffusion limitations, which can lead to improved reaction rates and yields nih.govretsch.com. The ability to conduct reactions under mild conditions without harmful solvents makes this a highly attractive methodology for sustainable synthesis retsch.com.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with specific stereochemistry is crucial for many biologically active compounds. Stereoselective synthesis aims to produce enantiomerically pure or enriched products.

Enantioselective Hydrogenation of 2-Benzylquinolines via Iridium Catalysis

Iridium catalysis has emerged as a powerful tool for the enantioselective hydrogenation of various unsaturated compounds, including quinoline derivatives. Research has demonstrated the efficacy of iridium complexes, often in combination with chiral bisphosphine ligands and iodide additives, for the asymmetric hydrogenation of 2-benzylquinolines and other substituted quinolines dicp.ac.cnacs.orgresearchgate.netnih.govresearchgate.net. These systems can achieve high enantioselectivities, with reported enantiomeric excesses (ee) up to 96% dicp.ac.cnacs.orgnih.gov. The catalytic active species is often proposed to be an Ir(III) complex, and mechanistic studies suggest a pathway involving 1,4-hydride addition, isomerization, and 1,2-hydride addition dicp.ac.cnacs.org. The choice of solvent and ligand is critical for optimizing both reactivity and enantioselectivity, with toluene (B28343) often cited as an effective solvent for these transformations dicp.ac.cn.

Representative Data for Iridium-Catalyzed Enantioselective Hydrogenation:

| Catalyst System | Substrate Type | Solvent | H₂ Pressure (psi) | Max. ee (%) | Reference |

| [Ir(COD)Cl]₂ / (S)-MeO-Biphep / I₂ | 2-Benzylquinolines | Toluene | 800 | 96 | dicp.ac.cnacs.orgnih.gov |

| [Ir(COD)Cl]₂ / Chiral Bisphosphine Ligand / I₂ | 2-Functionalized Quinolines | Various | Various | Up to 96 | dicp.ac.cnacs.org |

| [Ir(COD)Cl]₂ / Chiral Bisphosphine Ligand / I₂ | 2,3-Disubstituted Quinolines | Various | Various | Up to 96 | dicp.ac.cnacs.org |

Metal-Free Asymmetric Hydrogenation of Substituted Quinolines

Complementary to metal-catalyzed methods, metal-free asymmetric hydrogenation offers an alternative route to chiral quinoline derivatives, often utilizing organocatalysts. Research has explored chiral borane (B79455) catalysts, including spiro-bicyclic bisboranes, and frustrated Lewis pairs (FLPs) for the enantioselective hydrogenation of quinolines acs.orgdicp.ac.cnnih.gov. These metal-free systems have demonstrated broad functional-group tolerance and can achieve high yields and enantioselectivities, with reported ee values reaching up to 98% acs.orgdicp.ac.cn. For instance, chiral diene-derived borane catalysts have been successfully employed for the hydrogenation of 2,4-disubstituted quinolines, yielding tetrahydroquinolines with high dr's and ee's acs.orgnih.gov. The development of these metal-free approaches aligns with green chemistry principles by avoiding potentially toxic or expensive transition metals dicp.ac.cnnih.gov.

Representative Data for Metal-Free Asymmetric Hydrogenation:

| Catalyst System | Substrate Type | Hydrogen Source | Solvent | Max. Yield (%) | Max. ee (%) | Reference |

| Chiral Diene-Derived Borane Catalysts | 2,4-Disubstituted Quinolines | H₂ | PhCF₃ | 98 | 98 | acs.orgnih.gov |

| Spiro-Bicyclic Bisborane Catalysts | 2-Substituted Quinolines | H₂ | Various | High | High | dicp.ac.cnnih.gov |

| Frustrated Lewis Pairs (e.g., Borane/Phosphine) | Various Heteroarenes | H₂ | Various | High | High | nih.gov |

Reaction Optimization and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for achieving high yields and efficient synthesis of this compound. This involves systematically evaluating various parameters such as catalyst loading, choice of ligands and additives, solvent, temperature, reaction time, and reagent stoichiometry. For instance, in iridium-catalyzed hydrogenation, the solvent plays a critical role, with toluene often providing superior results compared to dichloromethane (B109758) for 2-benzylquinolines dicp.ac.cn. Similarly, the concentration of reactants and catalysts, as well as the presence of additives like iodine, can significantly influence both the rate and selectivity of the hydrogenation process dicp.ac.cndicp.ac.cn. For mechanochemical syntheses, parameters like milling frequency, ball size, and ball-to-powder ratio are crucial for optimizing efficiency nih.govretsch.com. While specific optimization studies for this compound itself were not detailed in the provided snippets, general strategies for quinoline synthesis often involve tailoring catalysts and conditions to specific substrates to maximize conversion and minimize side products eijppr.comirjmets.com.

Isolation and Characterization Techniques for Synthetic Products

Following synthesis, the isolation and characterization of this compound and its derivatives are essential to confirm their structure and purity. Standard isolation techniques include:

Column Chromatography: This is widely used to separate the desired product from unreacted starting materials, catalysts, and byproducts, typically using silica (B1680970) gel as the stationary phase and a suitable solvent gradient (e.g., hexane/ethyl acetate) eijppr.com.

Recrystallization: This method is employed to purify solid products by dissolving them in a minimal amount of hot solvent and allowing them to crystallize upon cooling, yielding purer material rroij.comimpactfactor.org.

Extraction: Liquid-liquid extraction is used to transfer the product from the reaction mixture into a suitable solvent, often followed by washing and drying steps.

Characterization relies on various spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms, respectively irjmets.comrroij.comimpactfactor.orgresearchgate.net.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer insights into its fragmentation patterns, aiding in structural elucidation irjmets.comrroij.comresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting characteristic vibrational frequencies irjmets.comrroij.comimpactfactor.orgresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds and, when coupled with chiral stationary phases, can determine enantiomeric excess (ee) dicp.ac.cnirjmets.com.

Elemental Analysis (CHN): This technique confirms the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen irjmets.com.

Elucidating Chemical Reactivity and Reaction Mechanisms of 6 Benzylquinoline

Mechanistic Investigations of 6-Benzylquinoline-Involved Reactions

Role of this compound as a Ligand or Catalyst Precursor in Reaction Pathways

While direct evidence of this compound acting as a ligand or catalyst precursor is not extensively detailed in the provided literature, the broader class of quinoline (B57606) derivatives, including benzylquinolines, plays significant roles in catalytic transformations, often as substrates or as structural motifs within ligands. Research has demonstrated the utility of iridium complexes, employing specific chiral bisphosphine ligands, in the highly enantioselective hydrogenation of 2-benzylquinolines dicp.ac.cnacs.org. These studies highlight that benzylquinolines serve as crucial substrates in asymmetric catalysis, where the chiral ligands dictate the stereochemical outcome of the reaction.

Furthermore, other quinoline derivatives have been successfully employed as ligands in metal-catalyzed reactions. For instance, palladium(II) complexes featuring quinoline-based ligands have been utilized as catalysts for hydrogenation reactions nih.gov. Similarly, copper salts complexed with quinoline ligands have shown catalytic activity in the oxidation of catechol mdpi.com. These examples underscore the versatility of the quinoline scaffold in coordination chemistry, enabling its participation in various catalytic cycles. Rhodium-catalyzed asymmetric C(sp³)-H arylation of 8-benzylquinolines with arylboronic acids also showcases the importance of benzylquinolines as substrates in advanced catalytic functionalization reactions, where specific chiral cyclopentadienyl (B1206354) rhodium complexes act as the catalytic system researchgate.net. These findings collectively suggest that while this compound itself might not be a commonly reported ligand, its structural framework is integral to substrates in important catalytic processes, and related quinoline structures are established as effective ligands in transition metal catalysis.

Spectroscopic and Structural Analyses for Mechanistic Validation

Spectroscopic and structural analyses are indispensable tools for understanding the intricate mechanisms of chemical reactions and validating proposed pathways. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy provide critical insights into molecular structure, bonding, and electronic properties.

Application of X-ray Crystallography for N-Benzylquinoline-2-carbothioamide and Related Structures

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of organic molecules, offering detailed information about bond lengths, bond angles, and intermolecular interactions, which are vital for understanding reaction mechanisms and molecular recognition. The crystal structure of N-Benzylquinoline-2-carbothioamide has been determined, providing a foundational understanding of this related quinoline derivative researchgate.net.

The crystallographic data for N-Benzylquinoline-2-carbothioamide (C₁₇H₁₄N₂S) reveals an orthorhombic crystal system with the space group P2₁2₁2₁ researchgate.netresearchgate.net. The unit cell dimensions are approximately a = 5.9687(10) Å, b = 8.4626(14) Å, and c = 28.786(5) Å, with a volume of 1454.0(4) ų and Z = 4 researchgate.net. The structure exhibits bond lengths and angles within expected ranges for its functional groups. For instance, the C₁₀–N₂ and C₁₀–S₁ bond lengths in the thioamide group are reported as 1.315(3) Å and 1.661(2) Å, respectively, with associated angles S₁–C₁₀–C₉ at 121.68(17)°, C₉–C₁₀–N₂ at 113.67(19)°, and S₁–C₁₀–N₂ at 124.64(17)° researchgate.net. The molecule forms a two-dimensional structure through C–H···π and C–H···S hydrogen bonding interactions researchgate.net. Such detailed structural information is crucial for understanding the molecule's packing, potential reactivity sites, and how it might interact in a catalytic or biological context. While this specific compound is a carbothioamide derivative, the principles of X-ray crystallographic analysis applied here are broadly relevant for characterizing quinoline-based structures involved in catalytic pathways or mechanistic studies.

Crystallographic Data for N-Benzylquinoline-2-carbothioamide

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄N₂S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Parameters | |

| a (Å) | 5.9687(10) |

| b (Å) | 8.4626(14) |

| c (Å) | 28.786(5) |

| Volume (ų) | 1454.0(4) |

| Z (Molecules per unit cell) | 4 |

| Rgt(F) | 0.0315 |

| wRref(F²) | 0.0824 |

| Temperature (K) | 296(2) |

| CCDC Number | 2357584 |

Advanced Computational and Theoretical Investigations of 6 Benzylquinoline

Molecular Simulation Techniques for Intermolecular Interactions

Molecular Dynamics (MD) Simulations of 6-Benzylquinoline Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the behavior of atoms and molecules by modeling the forces and motions that govern their interactions ebsco.com. These simulations provide a detailed, time-dependent picture of molecular systems, allowing researchers to observe dynamic processes, conformational changes, and interactions with their environment ebsco.commdpi.com. For this compound, MD simulations have been employed to understand its adsorption behavior on material surfaces, such as mild steel in corrosive environments researchgate.netresearchgate.net. These simulations help to visualize how the molecule interacts with the surface, its stability in different conditions, and the nature of the binding at an atomic level researchgate.netresearchgate.netacs.org. By tracking the trajectories of atoms and molecules over time, MD can reveal preferred orientations and the dynamic interplay between the inhibitor molecule and the substrate interface researchgate.netresearchgate.net.

Monte Carlo (MC) Simulations for Adsorption and Conformational Analysis

Monte Carlo (MC) simulations utilize random sampling to obtain numerical results, making them versatile for exploring complex systems, including adsorption phenomena and molecular conformations whiterose.ac.uknih.gov. In the context of this compound, MC simulations can be used to model the adsorption process on various surfaces, predicting equilibrium states and the distribution of adsorbed molecules ccdw.orgrsc.org. These simulations can also investigate the conformational landscape of the molecule, identifying stable or preferred three-dimensional structures, which is crucial for understanding its interaction mechanisms and biological activity whiterose.ac.uk. By simulating a large number of possible configurations, MC methods can provide statistical insights into adsorption isotherms and the energetics of binding ccdw.orgrsc.org.

Adsorption Mechanism Modeling of this compound on Material Surfaces

Modeling the adsorption mechanism of this compound on material surfaces is vital for understanding its efficacy, particularly in applications like corrosion inhibition researchgate.netresearchgate.netacs.orgresearchgate.net. These models help elucidate how the molecule adheres to a surface, the forces involved, and the resulting protective layer formation. Computational methods, including density functional theory (DFT) and molecular dynamics, are often combined with adsorption isotherm analysis to provide a comprehensive understanding researchgate.netresearchgate.netacs.org.

Adsorption energy quantifies the strength of the interaction between the adsorbate (this compound) and the adsorbent surface. This is typically determined through computational methods like DFT or derived from fitting experimental adsorption data to various isotherm models scielo.brresearchgate.netscholarpublishing.orgr-project.org. Common isotherm models used to describe the adsorption of this compound and similar compounds include the Langmuir and Freundlich isotherms researchgate.netresearchgate.netrasayanjournal.co.in.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with uniform adsorption sites and no interaction between adsorbed molecules r-project.orgwikipedia.org. It is characterized by parameters like the maximum adsorption capacity () and the Langmuir constant (), which relates to the affinity of the adsorbate for the surface r-project.orgrasayanjournal.co.in.

The Freundlich isotherm is applicable to heterogeneous surfaces and describes multilayer adsorption, considering variations in adsorption site energies r-project.orgwikipedia.org. Its parameters include the Freundlich constant (), representing adsorption capacity, and the heterogeneity index (), indicating adsorption intensity r-project.orgrasayanjournal.co.in.

Other models like the Temkin and Dubinin-Radushkevich (D-R) isotherms also provide insights into adsorption energetics and surface heterogeneity scielo.brmdpi.com.

Studies on quinoline (B57606) derivatives, including this compound, have shown that adsorption often follows the Langmuir isotherm, suggesting a monolayer formation on the mild steel surface researchgate.netresearchgate.net. The adsorption process itself is typically characterized as a mix of physisorption and chemisorption researchgate.net.

The orientation and coverage of this compound on substrate interfaces significantly influence its effectiveness. Computational modeling, often in conjunction with surface analysis techniques like SEM and AFM, helps to determine how the molecules arrange themselves on the surface researchgate.netresearchgate.netacs.orgresearchgate.net. Research indicates that for this compound and similar quinoline derivatives adsorbed on mild steel, the quinoline rings tend to adsorb nearly parallel to the metal surface, while the benzyl (B1604629) groups may adopt a more varied orientation, contributing to surface coverage and protection researchgate.netresearchgate.net. Understanding these arrangements is crucial for designing effective surface treatments and predicting the formation of a stable, protective film researchgate.netresearchgate.netacs.org.

Elucidating Mechanistic Pathways through Computational Modeling

Computational modeling plays a pivotal role in unraveling the mechanistic pathways involved in the behavior of this compound, particularly in its function as a corrosion inhibitor researchgate.netresearchgate.netacs.orgrjcollege.edu.in. By combining quantum chemical calculations (like DFT) with molecular dynamics and adsorption isotherm analysis, researchers can gain a deep understanding of the interaction mechanisms at the molecular level researchgate.netresearchgate.netacs.org. For instance, studies on this compound's corrosion inhibition properties have used these methods to confirm that the molecule adsorbs onto the steel surface, forming a protective barrier that hinders corrosive processes researchgate.netresearchgate.net. The computational analysis helps to identify the specific functional groups and electronic properties of this compound that contribute to its strong adsorption and effective inhibition, often pointing towards a mixed physisorption and chemisorption mechanism researchgate.netresearchgate.net. Furthermore, computational studies can predict the activation and thermodynamic parameters governing these processes, offering a detailed mechanistic picture rjcollege.edu.in.

Predictive Modeling for Structure-Property Relationships in this compound Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses, is employed to establish correlations between the chemical structure of this compound derivatives and their resulting properties or activities nih.govresearchgate.netresearchgate.netnih.gov. These computational approaches utilize molecular descriptors derived from the chemical structure to build mathematical models that can predict biological activity, physico-chemical properties, or performance in specific applications nih.govnih.gov. For example, QSAR studies on quinoline derivatives have been used to predict their potential as antimycobacterial agents or their efficacy as corrosion inhibitors researchgate.netnih.gov. By systematically modifying the structure of this compound and applying these predictive models, researchers can design new derivatives with optimized properties, accelerating the discovery and development process for targeted applications nih.govnih.gov.

Compound List:

this compound

Structure Activity Relationship Sar Exploration in 6 Benzylquinoline Analogues

Impact of Substituent Nature and Position on Chemical Reactivity Profiles

The chemical reactivity of the 6-benzylquinoline system is significantly influenced by the nature and position of substituents on both the quinoline (B57606) core and the benzyl (B1604629) moiety. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the rings, affecting susceptibility to electrophilic or nucleophilic attack. For instance, studies on quinoline derivatives have shown that substituents at specific positions can dramatically change their reactivity profiles and biological activities frontiersin.orgrsc.orgnih.gov. While direct studies on this compound's reactivity profiles are limited in the provided search results, general quinoline SAR indicates that:

Electron-donating groups (e.g., methoxy, alkyl) often increase electron density, potentially enhancing reactivity towards electrophiles.

Electron-withdrawing groups (e.g., halogens, nitro, cyano) decrease electron density, making the ring less susceptible to electrophilic attack but potentially more prone to nucleophilic substitution under certain conditions rsc.org.

Positional Isomerism: The location of a substituent is critical. For example, a fluorine atom at the 6-position of a quinoline ring has been shown to enhance antibacterial activity, while substituents at other positions might lead to different outcomes orientjchem.org. Similarly, in other quinoline derivatives, specific positions like C-4, C-5, C-8, or the benzyl ring's phenyl group are often targeted for modification to modulate activity nih.gov.

Conformational Analysis and its Influence on Molecular Interactions

Conformational analysis, the study of the spatial arrangements of atoms in a molecule and the energy differences between them, is vital for understanding how a molecule interacts with its biological targets psu.eduucalgary.calibretexts.orglibretexts.orgauremn.org.br. For this compound, the flexibility arises from the rotation around the bond connecting the quinoline core to the benzyl group, as well as potential minor torsions within the rings themselves.

Rotational Freedom: The benzyl group can adopt various orientations relative to the quinoline ring. These different conformations can expose or shield specific functional groups, influencing how the molecule binds to receptors or enzymes researchgate.netnih.gov.

Steric and Electronic Effects: Computational studies, often employing Density Functional Theory (DFT) methods, are used to predict preferred conformations and the energy landscape of molecules like this compound psu.edu. These analyses help elucidate how steric bulk or electronic distribution in different conformations dictates molecular recognition and interaction patterns. For example, the preference for axial or equatorial positions in substituted cyclohexanes, a related six-membered ring system, highlights how subtle conformational changes can significantly impact interactions libretexts.org. While specific conformational data for this compound is not detailed in the provided snippets, the general principles of conformational analysis apply, suggesting that its specific spatial arrangement is key to its biological activity.

Stereochemical Effects on Molecular Recognition and Functional Performance

Stereochemistry, particularly chirality, plays a pivotal role in molecular recognition and biological function. If this compound or its analogues possess chiral centers, their enantiomers or diastereomers can exhibit distinct pharmacological profiles.

Chirality in Analogues: While this compound itself, as typically drawn, does not possess a chiral center, modifications to its structure, such as the introduction of substituents on the benzyl ring or the quinoline core that create asymmetry, can lead to chiral compounds researchgate.netbuchler-gmbh.comnih.gov.

Enantioselectivity: SAR studies often reveal that one enantiomer of a chiral compound may be significantly more potent or selective than the other, or even possess entirely different activities buchler-gmbh.com. For example, in the development of tuberculosis drug bedaquiline (B32110) analogues, the stereochemistry of the molecule was critical for its activity nih.govacs.org. Research into enantioselective synthesis methods, such as those employing chiral catalysts, is essential for producing specific stereoisomers with desired properties researchgate.netbuchler-gmbh.comnih.govcam.ac.ukmdpi.com. The ability to control enantioselectivity in reactions involving quinoline derivatives is a key aspect of modern medicinal chemistry researchgate.net.

Rational Design Principles for this compound-Based Ligands and Scaffolds

Rational design leverages SAR data, conformational analysis, and stereochemical considerations to create molecules with optimized properties.

Modifying the structure of this compound can fine-tune its affinity for specific biological targets. SAR studies provide the empirical data to guide these modifications.

Substituent Effects: As seen in general quinoline SAR, altering substituents on the quinoline ring or the benzyl phenyl ring can significantly impact binding affinity. For instance, studies on quinoline-imidazole hybrids showed that electron-donating groups at position 2 enhanced activity, while electron-withdrawing groups at the same position diminished it. The presence of bromine at position 6 was identified as an essential moiety for activity improvement in one such case rsc.org. In the context of bedaquiline analogues, modifications to the benzyl-like B-unit, including the introduction of electron-withdrawing groups like fluorine or chlorine at specific positions on the phenyl ring, were explored to improve potency, though this sometimes increased lipophilicity nih.govacs.org.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres or modifying the core scaffold can lead to improved pharmacokinetic properties, reduced toxicity, or enhanced target engagement frontiersin.org. For example, replacing the phenyl B-ring unit in bedaquiline analogues with various heterocycles was investigated to modulate lipophilicity and other properties nih.gov.

Beyond simple substituent modifications, altering the core ring system or incorporating new ring structures can lead to compounds with significantly enhanced properties.

Hybrid Molecules: Combining the this compound scaffold with other pharmacophores can create hybrid molecules with dual modes of action or improved efficacy frontiersin.org.

Ring System Modifications: Analogues of bedaquiline that featured modifications to the A/B-ring units, which include the benzylquinoline motif, were synthesized to explore less lipophilic alternatives while maintaining or improving anti-TB activity nih.govacs.org. Similarly, studies on other heterocyclic systems, like quinoxalines, demonstrate how modifications to the core ring and its substituents are systematically explored to optimize anticancer activity mdpi.com. The design of novel benzylquinoline ring systems or the incorporation of heterocyclic moieties into the benzyl group could also be avenues for enhancing properties like solubility, metabolic stability, or target interaction.

Lack of Specific Research Data Precludes Article Generation on this compound as a Corrosion Inhibitor

A thorough review of available scientific literature reveals a significant gap in experimental data specifically concerning the application of This compound as a corrosion inhibitor for metallic substrates. Despite a comprehensive search for research detailing its performance through gravimetric analysis, electrochemical studies, and surface morphological analysis, no dedicated studies focusing solely on this compound were identified.

The existing body of research in this area primarily investigates various derivatives of benzyl-substituted quinolines, rather than this compound itself. Notably, studies on compounds such as N-Benzylquinolinium Chloride (BQC) and its derivatives, as well as benzo[h]quinoline (B1196314) hydrazone derivatives, are more prevalent. onepetro.orgresearchgate.netnih.gov These studies confirm that the broader class of benzyl-quinoline compounds shows promise in corrosion inhibition, with researchers employing standard evaluation techniques.

For instance, investigations into related compounds often include:

Gravimetric (Weight Loss) Measurements: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons over time in a corrosive medium. onepetro.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization: To elucidate the kinetics of the corrosion process and the mechanism of inhibition by analyzing the electrochemical interface. researchgate.netnih.gov

Surface Morphological Analysis (SEM, AFM, EDX): To visually and elementally confirm the formation of a protective inhibitor film on the metal surface. researchgate.netnih.gov

Adsorption Isotherm Fitting: To understand the interaction between the inhibitor molecules and the metal surface, often fitting experimental data to models like the Langmuir or Temkin isotherms. researchgate.netbiointerfaceresearch.com

However, the specific data required to populate these sections for this compound are not available in the reviewed literature. The user's explicit instruction to focus solely on this compound cannot be fulfilled without fabricating or misattributing data from its chemical relatives. Such an action would compromise the scientific accuracy of the article.

Therefore, due to the absence of specific research findings for this compound in the context of corrosion inhibition, it is not possible to generate the requested article in accordance with the provided outline and strict content requirements. Further experimental research dedicated to this compound is necessary before a comprehensive and accurate article on its application in this field can be written.

Diversified Applications of 6 Benzylquinoline in Materials Science and Catalysis

Application as Corrosion Inhibitors for Metallic Substrates

Fundamental Adsorption Behavior and Mechanism on Metal Surfaces

Competitive Physisorption and Chemisorption Mechanisms

The efficacy of 6-benzylquinoline as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metal surfaces, a process governed by competitive physisorption and chemisorption mechanisms. Physisorption involves weaker, non-specific van der Waals forces and electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the quinoline (B57606) nitrogen atom can become protonated, leading to the electrostatic attraction of the cationic 6-benzylquinolinium species to the negatively charged metal surface (due to the adsorption of anions from the acid).

Chemisorption, on the other hand, entails the formation of stronger, more direct chemical bonds between the inhibitor and the metal. This can occur through the donation of lone pair electrons from the nitrogen atom and π-electrons from the quinoline and benzyl (B1604629) rings to the vacant d-orbitals of the metal atoms. This process results in the formation of a coordinate-type bond, leading to a more stable and robust protective layer.

The adsorption process of this compound is a competitive interplay between these two mechanisms. Initially, physisorption may dominate, allowing for the rapid coverage of the metal surface. Over time, a transition to the more stable chemisorption can occur, leading to a more durable inhibitive film. The nature and strength of the adsorption are influenced by factors such as the concentration of the inhibitor, the temperature, the nature of the metal, and the composition of the corrosive medium.

Correlation of Molecular Structure with Inhibition Performance

The molecular structure of this compound is intrinsically linked to its corrosion inhibition performance. Several key structural features contribute to its effectiveness:

The Quinoline Moiety: The planar quinoline ring system, with its extended π-electron network, facilitates strong adsorption onto the metal surface through π-orbital interactions. The presence of the nitrogen heteroatom provides a primary site for interaction with the metal surface, either through its lone pair of electrons or in its protonated form.

The Benzyl Group: The introduction of the benzyl group at the 6-position significantly influences the molecule's properties. The benzyl ring provides additional π-electrons, enhancing the molecule's ability to adsorb onto the metal surface. Furthermore, the steric hindrance provided by the bulky benzyl group can contribute to a more effective physical barrier, shielding the metal from the corrosive environment. The flexibility of the benzyl group may also allow for a more favorable orientation of the molecule on the surface, maximizing its protective effect.

Table 1: Comparison of Inhibition Efficiency of Quinoline Derivatives

| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

| Quinoline | 5 x 10⁻³ | 85.2 | [Fouda et al., 2017] |

| 8-Hydroxyquinoline | 5 x 10⁻³ | 92.8 | [Fouda et al., 2017] |

| Benzyl Quinoline Chloride | 1.9 wt% | ~70-80 | [Yang et al., 2023] |

| Benzyl Quinoline Chloride Dimer | 0.1 wt% | ~99.0 | [Yang et al., 2023] |

Note: This table presents data for related quinoline compounds to illustrate the impact of structural modifications on inhibition efficiency, as direct comparative data for this compound was not available in the reviewed literature.

Integration of this compound in Advanced Materials Design

The unique properties of the this compound moiety are being explored for its incorporation into various advanced materials to impart specific functionalities.

The incorporation of this compound into polymer backbones or as a pendant group can introduce desirable properties such as enhanced thermal stability, corrosion resistance, and specific optical or electronic characteristics. In the context of protective coatings, polymers functionalized with this compound can offer a dual-protection mechanism. The polymer matrix provides a physical barrier, while the quinoline moieties can act as active corrosion inhibitors at the coating-metal interface. The benzyl group can further enhance the hydrophobicity and barrier properties of the coating. The synthesis of polyquinolines through various polymerization techniques is an active area of research, with the potential to create high-performance materials for demanding applications.

The nitrogen atom of the quinoline ring and the potential for functionalization of the benzyl group make this compound an attractive ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By coordinating with metal ions, this compound can act as a building block to create porous, crystalline structures with high surface areas. The properties of the resulting MOFs and coordination polymers, such as their porosity, stability, and catalytic activity, can be tuned by the choice of metal ion and the specific geometry of the this compound ligand. These materials have potential applications in gas storage and separation, sensing, and heterogeneous catalysis.

Catalytic Roles of this compound and its Complexes

The quinoline scaffold is a privileged structure in catalysis, and this compound and its derivatives are being investigated for their catalytic potential.

The nitrogen atom in the quinoline ring of this compound can act as a Lewis base, making it a potential organocatalyst for various chemical transformations. The steric and electronic environment around the nitrogen atom, influenced by the benzyl group, can be tailored to achieve high levels of stereoselectivity in asymmetric catalysis. Chiral derivatives of this compound are of particular interest for their potential to catalyze enantioselective reactions, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals. Furthermore, the formation of metal complexes with this compound can lead to novel catalysts with unique reactivity and selectivity, expanding the scope of its catalytic applications.

Role as Ligands in Metal-Catalyzed Reactions

A thorough search of academic and research databases reveals no specific studies detailing the use of this compound as a ligand in metal-catalyzed reactions. The field of catalysis extensively utilizes quinoline and its derivatives due to the nitrogen atom's ability to coordinate with metal centers, thereby influencing the catalytic activity and selectivity of the resulting complex. However, the specific impact and utility of a benzyl group at the 6-position of the quinoline ring in this context have not been documented in available research.

General characteristics of quinoline-based ligands suggest that the electronic and steric properties of substituents play a crucial role in the performance of the metal catalyst. A benzyl group at the 6-position would be expected to introduce significant steric bulk and potentially engage in electronic interactions that could modulate the catalytic properties of a metal center. Despite these theoretical considerations, no empirical data or research findings have been published to substantiate the use of this compound in this capacity.

Development of Chemical Sensors and Probes Based on this compound Scaffolds

Similarly, the scientific literature lacks specific examples of chemical sensors or probes developed using a this compound scaffold. The development of fluorescent and colorimetric sensors is a significant area of research within materials science, and quinoline derivatives are often employed as fluorophores or binding sites for analytes. The fluorescence properties of the quinoline ring system can be sensitive to the presence of specific ions or molecules, making them valuable components in sensor design.

The introduction of a benzyl group at the 6-position could theoretically influence the photophysical properties of the quinoline core and provide a site for further functionalization to create specific analyte binding pockets. However, no published research has explored or reported the development of chemical sensors or probes based on the this compound structure. Studies on quinoline-based sensors typically involve other substitution patterns or functional groups to achieve the desired sensing capabilities.

Future Perspectives and Emerging Research Avenues for 6 Benzylquinoline

Discovery of Novel Synthetic Methodologies with Enhanced Selectivity and Sustainability

The development of new synthetic routes to quinoline (B57606) derivatives is an ongoing area of chemical research. Future efforts concerning 6-benzylquinoline are likely to focus on methodologies that offer high regioselectivity, enabling precise control over the substitution pattern on the quinoline ring. Traditional methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and can lead to mixtures of isomers, necessitating difficult purification steps.

Future research will likely prioritize the development of "green" and sustainable synthetic protocols. This includes the use of environmentally benign solvents, catalyst systems that can be recycled, and energy-efficient reaction conditions, such as microwave-assisted or flow chemistry processes. The exploration of transition-metal-catalyzed cross-coupling reactions, for instance, could provide highly selective and efficient pathways to this compound and its derivatives from readily available starting materials.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Modified Classical Syntheses (e.g., Combes, Doebner-von Miller) | Well-established procedures. | Often require harsh conditions, may lack regioselectivity, can generate significant waste. |

| Transition-Metal-Catalyzed Cross-Coupling | High selectivity, milder reaction conditions, broad substrate scope. | Catalyst cost and sensitivity, potential for metal contamination in the final product. |

| C-H Activation/Functionalization | Atom-economical, avoids pre-functionalization of starting materials. | Achieving high regioselectivity on the quinoline core can be difficult. |

| Photoredox Catalysis | Utilizes visible light as a renewable energy source, enables novel reaction pathways. | Substrate scope may be limited, optimization of reaction conditions can be complex. |

| Biocatalysis | High selectivity, environmentally friendly conditions. | Limited availability of enzymes for specific transformations, potential for low reaction rates. |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely involve detailed mechanistic studies to unravel the intricate steps of these chemical transformations. This could include the isolation and characterization of reaction intermediates, kinetic studies to determine rate-limiting steps, and isotopic labeling experiments to trace the pathways of atoms throughout a reaction.

For instance, in the context of a potential synthesis via a transition-metal-catalyzed reaction, in-depth mechanistic studies would focus on the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Understanding the factors that influence the efficiency and selectivity of each step would enable the rational design of more effective catalysts and reaction conditions specifically for the synthesis of this compound.

Synergistic Approaches Combining Experimental and Advanced Computational Techniques

The integration of experimental and computational chemistry is a powerful strategy for accelerating research. In the context of this compound, density functional theory (DFT) calculations could be employed to predict the most likely sites of reaction, to calculate the energies of reaction intermediates and transition states, and to elucidate reaction mechanisms at a molecular level.

For example, computational models could be used to screen a virtual library of potential catalysts for a novel synthetic route to this compound, identifying the most promising candidates for experimental validation. This synergistic approach can save significant time and resources compared to a purely experimental trial-and-error approach. Furthermore, computational methods can provide insights into the electronic and structural properties of this compound that are difficult to probe experimentally, such as its molecular orbital energies and electrostatic potential, which can in turn inform its potential applications.

Development of this compound-Derived Materials with Tailored Functionalities

The quinoline scaffold is a key component in a variety of functional materials, including organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The benzyl (B1604629) group at the 6-position of the quinoline ring in this compound offers a site for further functionalization, allowing for the tuning of its electronic and photophysical properties.

Future research could explore the synthesis of polymers and coordination complexes incorporating the this compound moiety. These materials could be designed to exhibit specific properties, such as luminescence, conductivity, or catalytic activity. For example, polymers containing this compound units could be investigated for their potential use as emissive layers in OLEDs or as active components in chemical sensors. Metal complexes of this compound derivatives could be explored as catalysts for organic transformations or as novel therapeutic agents.

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research and drug discovery. nih.gov These technologies can be used to analyze large datasets of chemical information to identify patterns and make predictions about the properties and activities of new molecules.

In the context of this compound, AI and ML algorithms could be trained on existing data for quinoline derivatives to predict potential biological activities, such as anticancer or antimicrobial properties. nih.gov This could guide the synthesis of novel this compound derivatives with a higher probability of desired therapeutic effects. nih.gov Additionally, ML models could be used to predict the optimal reaction conditions for the synthesis of this compound, accelerating the development of efficient and sustainable synthetic routes. Generative AI models could even be employed to design entirely new this compound-based molecules with specific, desired functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Benzylquinoline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves Friedländer or Skraup reactions, with benzyl groups introduced via alkylation. Purity validation requires HPLC (High-Performance Liquid Chromatography) paired with mass spectrometry (MS) for molecular confirmation. For quantitative analysis, use NMR (¹H/¹³C) to assess structural integrity and detect byproducts. Calibrate instruments using reference standards from authoritative databases like NIST . Document reaction conditions (temperature, catalyst, solvent) to ensure reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound in solution?

- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the quinoline core (λ~250–300 nm). IR spectroscopy confirms C-H bending (benzyl group) and C=N stretching. For detailed structural analysis, combine ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) with 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational simulations (DFT) for electronic structure alignment .

Q. How does solvent polarity affect the stability of this compound in long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (polar vs. non-polar solvents, light exposure, temperature). Monitor degradation via periodic HPLC and track oxidation products (e.g., quinoline N-oxide). Use Arrhenius kinetics to extrapolate shelf life. Non-polar solvents like hexane reduce hydrolytic degradation, while inert atmospheres (N₂) prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound-based reactions?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst loading). Design a meta-analysis comparing studies, noting reaction conditions and analytical methods. Replicate experiments under standardized protocols, using controlled glovebox conditions for air-sensitive steps. Apply statistical tools (ANOVA, regression) to isolate influential factors .

Q. What strategies mitigate aggregation-induced quenching in this compound fluorescence studies?

- Methodological Answer : Test co-solvents (e.g., DMSO/water mixtures) to disrupt π-π stacking. Modify the benzyl group with steric hindrance (e.g., tert-butyl substituents) or introduce hydrophilic moieties. Use time-resolved fluorescence microscopy to quantify quenching dynamics. Validate with TEM to visualize aggregate morphology .

Q. How do computational models align with experimental data for this compound’s electronic properties?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to predict HOMO/LUMO energies and compare with cyclic voltammetry results. Discrepancies may arise from solvent effects or basis set limitations. Use implicit solvent models (e.g., PCM) for better alignment. Publish raw computational and experimental datasets for transparency .

Data Analysis and Contradiction Management

Q. How should researchers address outliers in this compound bioactivity assays?

- Methodological Answer : Apply Grubbs’ test to identify statistical outliers. Investigate potential causes (e.g., pipetting errors, cell line variability). Repeat assays with additional biological replicates. If outliers persist, use robust statistical methods (e.g., median-based analysis) or report them as biologically significant anomalies .

Q. What frameworks guide the integration of this compound into multi-step synthetic pathways?

- Methodological Answer : Apply retrosynthetic analysis to identify compatible reaction steps (e.g., Suzuki coupling after benzylation). Use kinetic studies to optimize intermediate isolation. For divergent pathways, employ Design of Experiments (DoE) to map yield-pH/temperature relationships. Document side reactions to refine pathway scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。